1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol
Overview
Description
“1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol” is a chemical compound with the molecular formula C8H14F3NO . It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring attached to a trifluoromethyl group and a hydroxyl group . The InChI code for this compound is 1S/C8H14F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h6,12-13H,2-5H2,1H3 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 197.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 197.10274856 g/mol . The topological polar surface area of the compound is 32.3 Ų . The compound has a heavy atom count of 13 .Scientific Research Applications
Stereocontrolled Synthesis
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a relative of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol, has been synthesized with high enantiomeric purity using lipase-mediated kinetic resolution. This process enables the conversion into 1,1,1-trifluoro-2,3-epoxypropane and serves as a precursor in various chemical reactions (Shimizu, Sugiyama, & Fujisawa, 1996).
Antidepressant Activity
Compounds structurally similar to this compound have been evaluated for antidepressant activity. These compounds demonstrated effects akin to fluoxetine in antireserpine and anorexigenic activities (Kumar et al., 2004).
Synthesis Methods
Methods for synthesizing derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol have been described, providing insights into the chemical manipulation and potential applications of such compounds (Vardanyan, 2018).
Enantioselective Synthesis
The enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols, a group including this compound, was achieved using ruthenium-catalyzed hydrogenation, indicating potential for precise stereoselective applications in organic synthesis (Kuroki et al., 2000).
Pharmaceutical Intermediates
Efficient synthesis methods have been developed for enantiopure intermediates, like (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, indicating the significance of such compounds in the synthesis of pharmaceuticals (Banoth et al., 2012).
Analyzing Miscibility with Water
Studies on the miscibility of fluorinated alcohols like 1,1,1-Trifluoro-propan-2-ol in water have shed light on the physicochemical properties of such molecules, crucial for applications in chemistry and materials science (Fioroni et al., 2003).
Properties
IUPAC Name |
1,1,1-trifluoro-2-piperidin-4-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c1-7(13,8(9,10)11)6-2-4-12-5-3-6/h6,12-13H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMDMJJVIPEREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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